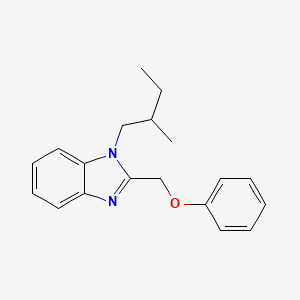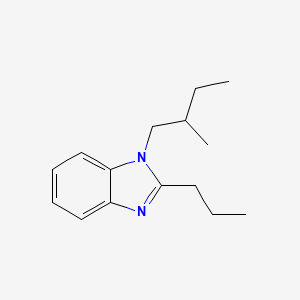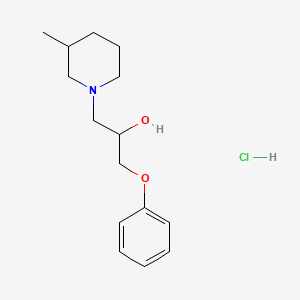![molecular formula C15H21N3O4S2 B4083283 ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate](/img/structure/B4083283.png)
ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate
説明
Ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications.
作用機序
The mechanism of action of ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate A is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including COX-2 and 5-LOX. Additionally, ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate A has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects
ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate A has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth. In inflammation research, ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate A has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate A has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate A in lab experiments is its specificity for certain enzymes and pathways involved in cancer cell growth and inflammation. This allows for targeted inhibition of these pathways without affecting other cellular processes. Additionally, ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate A has been shown to have low toxicity in animal studies, making it a potentially safer alternative to other therapeutic agents.
One limitation of using ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate A in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate A.
将来の方向性
For research on ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate A include further studies on its mechanism of action and potential side effects. Additionally, more research is needed to determine the optimal dosage and administration method for use in therapeutic applications. Further studies are also needed to explore the potential of ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate A in treating other diseases, such as cardiovascular disease and autoimmune disorders.
科学的研究の応用
Ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate A has been studied for its potential as a therapeutic agent in various scientific research applications. It has shown promise in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, ethyl 1-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate A has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-2-22-14(19)11-4-3-9-18(10-11)15(23)17-12-5-7-13(8-6-12)24(16,20)21/h5-8,11H,2-4,9-10H2,1H3,(H,17,23)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNMDKSZLVZZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4083210.png)

![2-[7-(2-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4083227.png)


![3-isobutyl-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]isoxazole-5-carboxamide](/img/structure/B4083240.png)

![2-{[2-(4-morpholinyl)ethyl]amino}-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4083253.png)
![Furan-2-carboxylic acid {[3-(4-bromo-phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl]-methyl}-(tetrahydro-furan-2-ylmethyl)-amide](/img/structure/B4083262.png)
![3-{2-[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4083269.png)

![2-chloro-N-{1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4083289.png)
![4-(benzyloxy)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4083296.png)
![6-amino-4-cyclohexyl-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083318.png)